2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid

Medicinal Chemistry PROTAC Linker Design Chiral Building Blocks

2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid (CAS 183591-72-2), also designated as N-Boc-3-carboxymethylpiperazine or 3-carboxymethyl-piperazine-1-carboxylic acid tert-butyl ester, is a Boc-protected piperazine derivative bearing a carboxylic acid functional group at the 2-position of the piperazine ring. With molecular formula C₁₁H₂₀N₂O₄ and molecular weight 244.29 g/mol, this compound is characterized by a racemic stereocenter at the piperazine 2-position (1 undefined stereocenter) and a topological polar surface area (TPSA) of 78.87 Ų.

Molecular Formula C11H20N2O4
Molecular Weight 244.291
CAS No. 183591-72-2
Cat. No. B576236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
CAS183591-72-2
Molecular FormulaC11H20N2O4
Molecular Weight244.291
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)CC(=O)O
InChIInChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)
InChIKeyJTCVUIFTKFUZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic Acid (CAS 183591-72-2): Supplier-Grade Specifications and Core Structural Identity


2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid (CAS 183591-72-2), also designated as N-Boc-3-carboxymethylpiperazine or 3-carboxymethyl-piperazine-1-carboxylic acid tert-butyl ester, is a Boc-protected piperazine derivative bearing a carboxylic acid functional group at the 2-position of the piperazine ring . With molecular formula C₁₁H₂₀N₂O₄ and molecular weight 244.29 g/mol, this compound is characterized by a racemic stereocenter at the piperazine 2-position (1 undefined stereocenter) and a topological polar surface area (TPSA) of 78.87 Ų . The molecule features one Boc protecting group on the piperazine N4 nitrogen, leaving the N1 nitrogen free as a secondary amine, while the 2-position carries a carboxymethyl substituent (–CH₂COOH) . Commercial suppliers typically offer this compound at purities of 95% to 98% with batch-specific analytical certificates including NMR, HPLC, and GC data .

Why 2-Position Carboxymethyl Regioisomers Are Not Interchangeable with 1-Position or Bis-Protected Piperazine Acetic Acid Analogs


Boc-protected piperazine acetic acid derivatives with identical molecular formulas cannot be freely substituted in synthetic workflows due to fundamental differences in regioisomeric substitution patterns and protecting group stoichiometry that dictate orthogonal reactivity. The target compound (183591-72-2) features a carboxymethyl group exclusively at the piperazine 2-position, generating a chiral center and preserving an unprotected secondary amine at N1 for downstream functionalization . In contrast, the 1-position regioisomer 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid (CAS 156478-71-6) positions the carboxymethyl group on the Boc-protected nitrogen, yielding a tertiary amine incapable of further N-functionalization without deprotection . Similarly, 1,4-di-Boc-2-piperazineacetic acid (CAS 368442-00-6) doubly protects both piperazine nitrogens, increasing molecular weight by 100 g/mol and altering both orthogonal deprotection logic and downstream coupling site availability [1]. These regioisomeric and protection-state variations are not functionally equivalent; selection based solely on molecular formula risks synthetic route failure.

Quantitative Differentiation of 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic Acid (183591-72-2) Relative to In-Class Alternatives


Regioisomeric Carboxymethyl Substitution Pattern: 2-Position vs. 1-Position Functional Site Availability

The target compound (183591-72-2) places the carboxymethyl substituent at the piperazine 2-position, generating a stereocenter and preserving an unsubstituted secondary amine at N1 . In contrast, the 1-position regioisomer 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid (CAS 156478-71-6) attaches the carboxymethyl group directly to the Boc-protected N4 nitrogen, producing a tertiary amine that cannot undergo further N-alkylation or acylation without prior Boc removal . This substitution pattern difference confers fundamentally distinct synthetic utility: the 2-position isomer offers two sequentially addressable nucleophilic sites (N1 amine and carboxylic acid), whereas the 1-position isomer provides only the carboxylic acid for initial coupling.

Medicinal Chemistry PROTAC Linker Design Chiral Building Blocks

Stereochemical Differentiation: Racemic 2-Position Substitution vs. Chiral (R)-Enantiomer for Asymmetric Synthesis

The target compound 183591-72-2 is supplied as a racemic mixture (1 undefined stereocenter) with molecular weight 244.29 g/mol and TPSA 78.87 Ų . The corresponding (R)-enantiomer, (R)-2-(4-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid (CAS 1932435-09-0), differs only in stereochemical configuration but demonstrates markedly distinct utility in asymmetric applications: the chiral center at the 2-position enables stereoselective incorporation into bioactive molecules, with published evidence indicating that the piperazine moiety in such chiral derivatives proves essential for blood-brain barrier penetration while the acetic acid side chain permits further functionalization .

Asymmetric Synthesis Chiral Resolution Stereoselective Drug Discovery

Commercial Purity Specifications and QC Documentation: 98% with NMR/HPLC/GC vs. 95% Minimal Documentation

The target compound is commercially available from Bidepharm at 98% standard purity with batch-specific analytical certificates including NMR, HPLC, and GC data . In comparison, multiple alternative suppliers (CymitQuimica, BOC Sciences) offer the identical compound at 95% minimum purity with no specification of accompanying QC documentation . This 3-percentage-point purity differential, combined with comprehensive spectroscopic verification, carries significant implications for applications requiring precise stoichiometric control and impurity-sensitive downstream reactions.

Quality Control cGMP Synthesis Procurement Compliance

Validated Application Scenarios for 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic Acid (183591-72-2) Based on Quantitative Differentiation Evidence


PROTAC Linker and Branched Pharmacophore Construction Requiring Sequential Orthogonal Coupling

This compound's unique 2-position carboxymethyl substitution pattern, which preserves an unsubstituted N1 secondary amine while providing a free carboxylic acid, enables sequential orthogonal coupling without premature Boc deprotection . The target compound supplies two addressable nucleophilic sites (N1 amine + carboxylic acid) compared to the single site available in the 1-position regioisomer . This dual-handle architecture is specifically suited for constructing branched PROTAC linkers, heterobifunctional molecules, and peptide mimetics where independent functionalization of both the piperazine nitrogen and the acetic acid moiety is required prior to Boc removal.

Early-Stage Medicinal Chemistry SAR Exploration of Piperazine-Containing Scaffolds

The racemic nature of 183591-72-2, with one undefined stereocenter and molecular weight 244.29 g/mol, provides a cost-effective entry point for structure-activity relationship (SAR) studies of piperazine-based pharmacophores . This racemate serves as an economical building block for initial hit-to-lead optimization where stereochemical configuration is not yet established as critical for target engagement. Should stereochemistry prove essential—as demonstrated in related systems where the chiral center enables blood-brain barrier penetration —the corresponding (R)-enantiomer (CAS 1932435-09-0) can be subsequently procured for asymmetric synthesis, representing a staged procurement strategy that optimizes research budget allocation.

cGMP-Regulated Pharmaceutical Intermediate Supply with Verifiable Batch-to-Batch Consistency

For applications governed by pharmaceutical intermediate documentation requirements—including IND-enabling studies, process validation, and technology transfer—the 98% purity grade with accompanying NMR, HPLC, and GC certificates offers verifiable quality assurance . The +3% purity advantage over minimum-specification suppliers (95%) reduces the risk of impurity-derived side reactions and improves reaction yield reproducibility . This QC-documented grade is appropriate for procurement in regulated environments where analytical traceability and batch-to-batch consistency are mandatory for downstream regulatory submissions.

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